N-cyclooctyl-2-(4-ethylphenoxy)acetamide
Description
N-Cyclooctyl-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclooctyl group attached to the acetamide nitrogen and a 4-ethylphenoxy substituent at the α-carbon of the acetamide backbone.
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-18(20)19-16-8-6-4-3-5-7-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20) |
InChI Key |
ACCBCVIRBHOGFU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of N-Cyclooctyl-2-(4-ethylphenoxy)acetamide and Analogues
Key Observations :
- Lipophilicity : The cyclooctyl group in the target compound confers higher lipophilicity than cyclopentyl () or isopropyl () substituents, which may enhance blood-brain barrier penetration .
- Bioactivity : Compounds with oxadiazole () or phthalazine () moieties exhibit distinct biological activities (e.g., proteasome inhibition or anti-aggregation effects) due to their electron-deficient aromatic systems, which are absent in the target compound.
- Toxicity: Substituents like nitro groups in NFTA () are linked to carcinogenicity, whereas the 4-ethylphenoxy group in the target compound may reduce such risks due to its neutral electronic nature.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *Predicted LogP for this compound is estimated using fragment-based methods, considering the cyclooctyl group’s contribution .
- Solubility trends correlate with substituent polarity; oxadiazole-containing compounds () show better aqueous solubility than highly lipophilic derivatives.
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